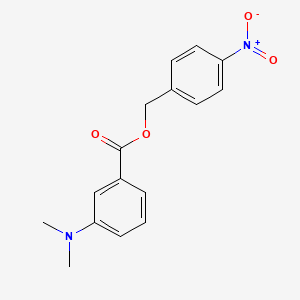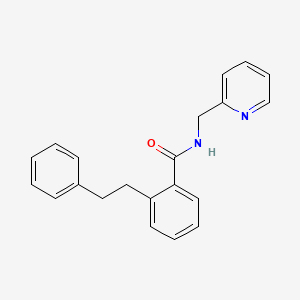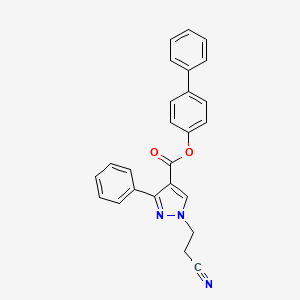![molecular formula C23H38N4O B4919156 2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide](/img/structure/B4919156.png)
2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]benzamide, commonly known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in the late 1990s by researchers at the Auckland Cancer Society Research Centre, New Zealand. Since then, it has been the subject of numerous studies investigating its potential as an anti-cancer agent.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. It is believed to work by activating the immune system and inducing the production of cytokines, such as tumor necrosis factor alpha (TNF-α), which can lead to tumor cell death. DMXAA has also been shown to inhibit the formation of new blood vessels, which can prevent tumors from growing and spreading.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It can increase the levels of cytokines and chemokines in the blood, which can stimulate the immune system. DMXAA can also increase the production of reactive oxygen species (ROS), which can lead to tumor cell death. In addition, DMXAA has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMXAA has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified. It has also been extensively studied, and its anti-tumor properties have been well-established. However, DMXAA has some limitations as well. It can be toxic to normal cells at high doses, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on DMXAA. One area of interest is the development of DMXAA analogs that may have improved anti-tumor properties. Another area of research is the use of DMXAA in combination with other therapies, such as radiation therapy and chemotherapy. Finally, further studies are needed to fully understand the mechanism of action of DMXAA and its potential as an anti-cancer agent.
Métodos De Síntesis
DMXAA can be synthesized using a variety of methods. One commonly used method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) with N,N-dimethylformamide (DMF) to form the intermediate product, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone dimethyl acetal (DDQDMA). DDQDMA is then reacted with N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]amine to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of cancer cell lines and animal models. DMXAA has also been shown to enhance the effects of radiation therapy and chemotherapy in preclinical studies.
Propiedades
IUPAC Name |
2-(dimethylamino)-N-ethyl-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N4O/c1-5-26(23(28)21-8-6-7-9-22(21)24(2)3)18-19-10-16-27(17-11-19)20-12-14-25(4)15-13-20/h6-9,19-20H,5,10-18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCPSPEKLNNRKKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC=CC=C3N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-chloro-5-nitrophenyl)-1-(hydroxymethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4919097.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-phenyl-2-butanamine](/img/structure/B4919102.png)


![4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4919124.png)
![2-{[(4-methoxyphenoxy)carbonyl]amino}ethyl ethyl(hydroxy)carbamate](/img/structure/B4919131.png)
![3-[(4-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4919140.png)
![N-(4-bromo-2-chlorophenyl)-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarboxamide](/img/structure/B4919145.png)
![5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzylidene]-1-(2-furylmethyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4919148.png)
![(4-methoxybenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4919169.png)
![ethyl 2-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4919178.png)
